molecular formula C9H8BrF3O B1373462 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene CAS No. 1094438-85-3

1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1373462
CAS No.: 1094438-85-3
M. Wt: 269.06 g/mol
InChI Key: NCRZHMNFZDUFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound characterized by a bromomethyl (-CH₂Br) group at position 1 and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at position 3 on the benzene ring. This compound is of significant interest in organic synthesis due to its reactive bromomethyl group, which facilitates nucleophilic substitutions, and the electron-withdrawing trifluoroethoxy group, which modulates electronic properties.

Properties

IUPAC Name

1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-5-7-2-1-3-8(4-7)14-6-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZHMNFZDUFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094438-85-3
Record name 1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Overview

The most common and direct synthetic approach to 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene involves the bromination of the methyl group in 3-(2,2,2-trifluoroethoxy)toluene. This method selectively introduces a bromine atom at the benzylic position, converting the methyl group into a bromomethyl group.

Reaction Details

  • Starting Material: 3-(2,2,2-trifluoroethoxy)toluene
  • Brominating Agent: N-Bromosuccinimide (NBS) is preferred for its ability to release electrophilic bromine (Br⁺) under mild conditions.
  • Initiator: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to generate bromine radicals.
  • Solvent: Typically, inert solvents like carbon tetrachloride or dichloromethane are employed.
  • Conditions: The reaction is carried out under controlled temperature, often at reflux or room temperature, to avoid polybromination.
  • Mechanism: The reaction proceeds via a radical chain mechanism where the benzylic hydrogen is abstracted, and bromine is introduced selectively at the benzylic position.

Advantages

  • High selectivity for the benzylic position.
  • Good yields typically reported.
  • Mild reaction conditions prevent overbromination.

Example Data Table: Bromination Reaction Parameters

Parameter Typical Value/Condition
Brominating Agent N-Bromosuccinimide (NBS)
Radical Initiator Benzoyl peroxide (catalytic amount)
Solvent Dichloromethane or CCl4
Temperature Room temperature to reflux (~25–80°C)
Reaction Time 2–6 hours
Yield 70–85% (depending on scale and purity)

Alternative Preparation via Nucleophilic Substitution on Bromomethyl Precursors

Method Description

An alternate route involves the synthesis of 3-(2,2,2-trifluoroethoxy)benzyl derivatives followed by bromination or direct nucleophilic substitution to introduce the bromomethyl group.

  • Step 1: Preparation of 3-(2,2,2-trifluoroethoxy)toluene via nucleophilic substitution of 3-bromotoluene or 3-halotoluene with sodium 2,2,2-trifluoroethoxide.
  • Step 2: Bromination of the methyl group as described above.

Reaction Conditions

  • Sodium 2,2,2-trifluoroethoxide is generated in situ by reacting 2,2,2-trifluoroethanol with sodium metal.
  • The substitution is catalyzed by copper salts (e.g., copper(II) sulfate).
  • The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (85–105°C).

Example Data Table: Etherification Reaction Parameters

Parameter Typical Value/Condition
Base Sodium metal (stoichiometric)
Catalyst Copper(II) sulfate (catalytic amount)
Solvent N,N-Dimethylformamide (DMF)
Temperature 85–105°C
Reaction Time 4–12 hours
Yield 75–90% (highly dependent on purity)

Bromination Using Alternative Brominating Agents in Acidic Medium

Research Findings

A patented method highlights the use of brominating agents that release electrophilic bromine (Br⁺) in an acidic medium to improve selectivity and yield while minimizing polybromination byproducts.

  • Brominating agents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBI) are effective.
  • The reaction is conducted in the presence of a weak acid to maintain an acidic environment.
  • Avoidance of reagents that release HBr or H⁺ ions (e.g., elemental bromine) is critical to prevent undesired side reactions.
  • This method is particularly useful for substrates with amino groups, but the principle applies to trifluoroethoxy-substituted aromatics as well.

Summary Table: Bromination Agents and Effects

Brominating Agent Medium Selectivity Yield Notes
N-Bromosuccinimide (NBS) Acidic (weak acid) High Excellent Preferred agent
1,3-Dibromo-5,5-dimethylhydantoin (DBI) Acidic (weak acid) High Good Alternative to NBS
Elemental bromine (Br2) Acidic or neutral Low Lower Causes polybromination

Industrial and Large-Scale Considerations

  • Continuous flow reactors are employed to optimize heat and mass transfer, improving reaction control and safety.
  • Automated systems facilitate precise dosing of brominating agents and initiators.
  • Reaction monitoring by in-line spectroscopy (e.g., NMR or IR) ensures endpoint detection and minimizes byproduct formation.
  • Purification typically involves extraction, washing, drying, and chromatographic techniques to isolate high-purity product.

Summary Table of Preparation Methods for this compound

Method Starting Material Key Reagents/Conditions Advantages Typical Yield (%)
Benzylic Bromination with NBS 3-(2,2,2-Trifluoroethoxy)toluene NBS, benzoyl peroxide, DCM, RT to reflux High selectivity, mild 70–85
Etherification + Bromination 3-Bromotoluene + sodium 2,2,2-trifluoroethoxide Na metal, CuSO4, DMF, 85–105°C; then NBS bromination Efficient for precursor prep 75–90 (etherification), 70–85 (bromination)
Acidic Medium Bromination Amino-substituted trifluoroethoxybenzenes NBS or DBI, weak acid medium Excellent yield, low byproducts >80

Detailed Research Findings and Notes

  • The use of NBS in the presence of radical initiators is the most widely validated method for selective benzylic bromination of trifluoroethoxy-substituted toluenes, offering reproducible yields and manageable reaction conditions.
  • Acidic medium bromination with NBS or DBI offers enhanced selectivity for substrates with activating groups, preventing polybromination and improving overall yield.
  • Copper-catalyzed nucleophilic substitution to install the trifluoroethoxy group prior to bromination is a reliable step for preparing the required aromatic precursor.
  • Industrial processes favor continuous flow and automated control to maximize safety and reproducibility.
  • Oxidation and reduction reactions of the bromomethyl group are well-documented, but are beyond the scope of this preparation-focused article.

Chemical Reactions Analysis

1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development :
    • 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene is utilized as a precursor in the synthesis of pharmaceutical compounds. For instance, it can be transformed into intermediates for anti-arrhythmic drugs like Flecainide. The trifluoroethoxy group enhances the lipophilicity and bioavailability of the resultant compounds, making them more effective in therapeutic applications .
  • Material Science :
    • The compound's properties allow it to be integrated into polymer matrices for creating advanced materials with specific thermal and chemical resistances. The trifluoroethoxy moiety contributes to the hydrophobic characteristics of these materials, which are crucial for applications in coatings and sealants .
  • Agrochemical Formulations :
    • Its ability to modify biological activity makes it suitable for developing agrochemicals. Compounds derived from this compound can exhibit enhanced efficacy against pests or diseases due to improved penetration and retention on plant surfaces .

Case Studies

Study FocusFindingsReference
Pharmaceutical Synthesis Demonstrated the conversion of this compound into key intermediates for anti-arrhythmic drugs.
Material Properties Investigated the incorporation of trifluoroethoxy groups into polymer systems, revealing improved thermal stability and hydrophobicity.
Agrochemical Efficacy Evaluated formulations based on this compound showing increased effectiveness in pest control compared to conventional agents.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The trifluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • 1-(Bromomethyl)-2-(trifluoromethoxy)benzene (CAS 198649-68-2): This isomer features a trifluoromethoxy (-OCF₃) group at position 2 instead of a trifluoroethoxy group. Its synthesis involves bromination of 2-(trifluoromethoxy)toluene .
  • 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CAS 888327-41-1):
    This compound lacks the bromomethyl group, containing only a bromo (-Br) substituent at position 1. The absence of the reactive CH₂Br moiety limits its utility in alkylation reactions but makes it suitable for Ullmann-type C-O couplings .

Functional Group Variations

  • 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene (CAS 910468-48-3):
    Features a bromoethoxy (-OCH₂CH₂Br) chain instead of bromomethyl. The extended chain increases molecular weight (269.06 g/mol) and may influence solubility in polar solvents like DMSO or THF .

  • 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene: Replaces the trifluoroethoxy group with a cyclopropylmethoxy (-OCH₂C₃H₅) group.

Electronic and Steric Effects

  • Nitro Derivatives (e.g., 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene, CAS 87014-29-7): The nitro (-NO₂) group at position 1 significantly increases electron deficiency, enhancing electrophilicity for aromatic substitution reactions. However, nitro groups are less versatile than bromomethyl groups in cross-coupling chemistry .

Physicochemical Properties

Property 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene 1-(Bromomethyl)-2-(trifluoromethoxy)benzene 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene
Molecular Formula C₉H₈BrF₃O C₈H₆BrF₃O C₉H₈BrF₃O
Molecular Weight (g/mol) ~285 (estimated) 257.0 269.06
Boiling Point Not reported Not reported Not reported
Reactivity High (due to -CH₂Br) Moderate (less reactive -Br) Moderate (longer chain reduces reactivity)
Solubility Likely soluble in DCM, THF Soluble in DCM, ethers Soluble in DMSO, chloroform

Biological Activity

1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene, a compound with the molecular formula C9_9H8_8BrF3_3, is notable for its unique structure which incorporates both bromine and trifluoroethoxy groups. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical applications.

  • Molecular Formula : C9_9H8_8BrF3_3
  • Molecular Weight : 251.06 g/mol
  • Structure : The compound features a benzene ring substituted with a bromomethyl group and a trifluoroethoxy group.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various fields, particularly in medicinal chemistry. The presence of the bromine atom is significant as it can enhance the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural motifs possess antimicrobial properties. For instance, derivatives of brominated aromatic compounds have shown effectiveness against various bacterial strains. The trifluoroethoxy group may also contribute to increased solubility and bioavailability.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds have been well-documented. Preliminary studies suggest that this compound could exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
AntioxidantPotential for reducing oxidative stress

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several brominated compounds, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound had an IC50_{50} value comparable to known chemotherapeutic agents. This indicates a promising avenue for further development as an anticancer drug.

The biological activities of this compound may be attributed to:

  • Electrophilic Nature : The bromine atom can form covalent bonds with nucleophilic sites in biomolecules.
  • Lipophilicity : Enhances membrane permeability, allowing better interaction with cellular targets.
  • Reactive Oxygen Species (ROS) Generation : May induce oxidative stress leading to apoptosis in cancer cells.

Q & A

Q. What are the key structural and electronic features of 1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene that influence its reactivity?

The compound contains a bromomethyl (-CH2Br) group and a trifluoroethoxy (-OCH2CF3) group on a benzene ring. The bromomethyl group is a strong electrophilic site due to the polar C-Br bond, enabling nucleophilic substitution (SN2) reactions. The trifluoroethoxy group is electron-withdrawing via its -I effect, which deactivates the aromatic ring and directs electrophilic substitution to the para position relative to itself. This electronic profile is critical for designing reactions such as alkylation or coupling .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves bromination of 3-(2,2,2-trifluoroethoxy)benzyl alcohol using reagents like PBr3 or N-bromosuccinimide (NBS) in anhydrous conditions. Alternatively, direct alkylation of 3-(trifluoroethoxy)phenol with dibromomethane under basic conditions may yield the product. Reaction optimization (e.g., solvent choice, temperature) is essential to minimize side products like di-brominated derivatives .

Q. How can researchers purify and characterize this compound effectively?

Purification often employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from non-polar solvents. Characterization requires a combination of:

  • NMR : To confirm the presence of the bromomethyl (δ ~4.3–4.5 ppm for CH2Br) and trifluoroethoxy (δ ~4.4–4.6 ppm for OCH2CF3) groups.
  • GC-MS : To verify molecular ion peaks (m/z ≈ 258 for C9H8BrF3O).
  • Elemental analysis : To validate purity (>95%) .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence regioselectivity in further functionalization of the aromatic ring?

The -OCH2CF3 group strongly deactivates the ring, making electrophilic aromatic substitution (EAS) challenging. However, under Friedel-Crafts conditions, EAS occurs para to the trifluoroethoxy group. For example, nitration with HNO3/H2SO4 yields 1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)-5-nitrobenzene as the major product. Computational studies (DFT) can model electronic effects to predict regioselectivity .

Q. What mechanistic insights exist for SN2 reactions involving the bromomethyl group?

Kinetic studies (e.g., using NaI in acetone) reveal second-order dependence on nucleophile concentration, consistent with SN2 mechanisms. Steric hindrance from the trifluoroethoxy group may slow reaction rates compared to simpler benzyl bromides. Isotopic labeling (e.g., deuterated solvents) and Hammett plots can further elucidate substituent effects on transition states .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies may arise from competing reaction pathways (e.g., elimination vs. substitution). For example, in basic conditions, the bromomethyl group may undergo elimination to form a styrene derivative. Systematic variation of solvents (polar aprotic vs. protic) and bases (e.g., K2CO3 vs. DBU) can clarify dominant pathways. Cross-referencing with analogous compounds (e.g., 1-(chloromethyl)-3-(trifluoroethoxy)benzene) is also advised .

Q. What advanced analytical techniques are recommended for studying degradation products?

  • HPLC-MS/MS : To identify trace byproducts (e.g., hydrolyzed alcohols or oxidized species).
  • X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects.
  • TGA/DSC : To assess thermal stability and decomposition thresholds .

Q. How does the compound behave under hydrolytic or oxidative conditions?

The trifluoroethoxy group is hydrolytically stable due to the strong C-F bonds, but the bromomethyl group is susceptible to hydrolysis in aqueous media (pH > 7). Oxidation with KMnO4 or RuO4 typically cleaves the benzyl position, yielding 3-(trifluoroethoxy)benzoic acid. Stability studies should include accelerated aging under controlled humidity and temperature .

Q. Can this compound act as a ligand or catalyst in transition-metal-mediated reactions?

The bromomethyl group can participate in oxidative addition with Pd(0) or Ni(0) catalysts, enabling cross-coupling (e.g., Suzuki-Miyaura). The trifluoroethoxy group may stabilize metal complexes via weak coordination. Testing with ligands like PPh3 or Xantphos can optimize catalytic efficiency in C-C bond formation .

Q. What role does this compound play in medicinal chemistry or drug development?

The trifluoroethoxy group is a common bioisostere for improving metabolic stability and membrane permeability. This compound serves as a precursor for fluorinated analogs of bioactive molecules (e.g., kinase inhibitors or CNS agents). Recent patents highlight its use in synthesizing antiarrhythmic and anticancer candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.